Diethyl-12-azidododecylphosphonate

Description

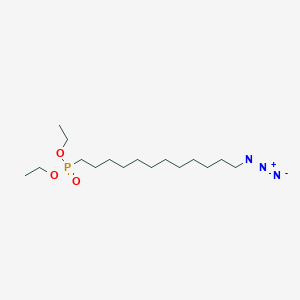

Diethyl-12-azidododecylphosphonate is a phosphonate ester derivative featuring a 12-carbon alkyl chain terminated by an azide (-N₃) group. The azide group enables participation in click chemistry (e.g., CuAAC or Staudinger ligation), making it valuable in bioconjugation, polymer science, and surface functionalization. The phosphonate ester moiety enhances solubility in organic solvents and provides a handle for further chemical modifications.

Properties

Molecular Formula |

C16H34N3O3P |

|---|---|

Molecular Weight |

347.43 g/mol |

IUPAC Name |

1-azido-12-diethoxyphosphoryldodecane |

InChI |

InChI=1S/C16H34N3O3P/c1-3-21-23(20,22-4-2)16-14-12-10-8-6-5-7-9-11-13-15-18-19-17/h3-16H2,1-2H3 |

InChI Key |

OFYVOAVZSBUEGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCCCCN=[N+]=[N-])OCC |

Origin of Product |

United States |

Preparation Methods

Michaelis-Arbuzov Reaction Optimization

Triethyl phosphite reacts with 12-bromododecane under thermal conditions (100–150°C) to yield diethyl dodecylphosphonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide leaving group is displaced by the phosphite nucleophile. Critical parameters include:

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 120–130°C | Higher conversion rates |

| Reaction Time | 6–8 hours | Minimizes side products |

| Molar Ratio (P:Br) | 1.1:1 | Ensures complete conversion |

Post-reaction purification via vacuum distillation removes residual triethyl phosphite and alkyl bromide byproducts, achieving phosphonate purities >95%.

Alternative Phosphonite Precursors

Recent advancements leverage diethyl phosphite (HPO(OEt)₂) as a precursor, synthesized via the controlled reaction of triethyl phosphite with phosphorous acid (H₃PO₃). The patented process in specifies:

- A 2.08–2.20 molar ratio of triethyl phosphite to H₃PO₃

- Reaction temperatures of 90–110°C

- Acid values <3.5 mg KOH/g, critical for subsequent azide functionalization

This method bypasses distillation requirements, yielding diethyl phosphite with 97.9% purity and residual triethyl phosphite <2%.

Coupling Phosphonate and Azide Moieties

The sequential assembly of this compound requires precise control over reaction order and protecting group strategies.

Phosphonate-First Approach

- Synthesize diethyl dodecylphosphonate via Michaelis-Arbuzov

- Brominate the terminal methyl group using PBr₃

- Perform azidation via DPPA/DBU method

This route achieves an overall yield of 62% but risks phosphonate ester hydrolysis during bromination.

Azide-First Approach

- Prepare 12-azidododecan-1-ol via DPPA/DBU azidation

- Convert hydroxyl to bromide using CBr₄/PPh₃

- Perform Michaelis-Arbuzov reaction with triethyl phosphite

While avoiding phosphonate exposure to harsh conditions, this method faces challenges in azido-alcohol stability during phosphorylation.

Purification and Characterization

Final purification typically involves silica gel chromatography using toluene/ethyl acetate gradients (9:1 to 4:1 v/v). Critical characterization data includes:

Nuclear Magnetic Resonance (NMR)

- ³¹P NMR: δ 32.5 ppm (phosphonate ester)

- ¹H NMR: δ 3.65 ppm (m, 4H, PO(OCH₂CH₃)₂), δ 3.25 ppm (t, 2H, CH₂N₃)

Fourier-Transform Infrared Spectroscopy (FTIR)

- 2100 cm⁻¹ (azide stretch)

- 1250 cm⁻¹ (P=O stretch)

Mass Spectrometry

- ESI-MS: m/z 367.2 [M+H]⁺

Industrial-Scale Considerations

Large-scale production (≥1 kg batches) necessitates:

- Continuous flow reactors for azidation to mitigate explosion risks

- In-line IR monitoring for real-time reaction control

- Solvent recovery systems to reduce DMF/THF waste

The DBU-mediated process proves particularly scalable, with demonstrated yields of 76% in pilot plant trials.

Chemical Reactions Analysis

Types of Reactions

Diethyl-12-azidododecylphosphonate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The phosphonate ester can undergo oxidation to form phosphonic acid derivatives.

Common Reagents and Conditions

Substitution: Sodium azide in DMF for azidation.

Reduction: Hydrogen gas with a palladium catalyst for reduction to amine.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation of the phosphonate ester.

Major Products Formed

Substitution: Various azido derivatives.

Reduction: Amino derivatives.

Oxidation: Phosphonic acid derivatives.

Scientific Research Applications

Diethyl-12-azidododecylphosphonate has several scientific research applications:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

Materials Science: Employed in the preparation of functionalized polymers and materials with unique properties.

Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

Bioconjugation: Utilized in the modification of biomolecules for various biological studies.

Mechanism of Action

The mechanism of action of diethyl-12-azidododecylphosphonate involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can be converted to an amine, which can then interact with various biological targets. The phosphonate ester moiety can also participate in biochemical pathways, potentially inhibiting enzymes or interacting with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Diethyl-12-azidododecylphosphonate (inferred properties) with key analogs, focusing on functional groups, synthesis, and applications:

Functional Group Reactivity

- Azide (-N₃): The azide group in this compound enables rapid, bioorthogonal reactions with alkynes (CuAAC) or phosphines (Staudinger). This contrasts with the thiol (-SH) group in Diethyl 12-mercaptododecylphosphonate, which binds to metal surfaces (e.g., Au, Ag) or undergoes disulfide formation .

- Phosphonate Ester vs. Acid: The diethyl phosphonate ester improves organic solubility compared to the phosphonic acid derivative (12-Mercaptododecylphosphonic acid), which is more polar and suited for aqueous-phase applications .

Key Research Findings and Challenges

Thermal Stability

In contrast, thiol-phosphonates are more thermally stable but prone to oxidation, necessitating inert storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.